Di-tert-nonyl pentasulphide
CAS No.: 38622-35-4
Cat. No.: VC16963479
Molecular Formula: C18H38S5
Molecular Weight: 414.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38622-35-4 |
|---|---|
| Molecular Formula | C18H38S5 |
| Molecular Weight | 414.8 g/mol |
| IUPAC Name | 2-methyl-2-(2-methyloctan-2-ylpentasulfanyl)octane |
| Standard InChI | InChI=1S/C18H38S5/c1-7-9-11-13-15-17(3,4)19-21-23-22-20-18(5,6)16-14-12-10-8-2/h7-16H2,1-6H3 |
| Standard InChI Key | ZNEZESLWGHMTHL-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC(C)(C)SSSSSC(C)(C)CCCCCC |
Introduction
Chemical Identity and Structural Characteristics
Di-tert-nonyl pentasulphide belongs to the organosulfur compound family, with a molecular formula of C₁₈H₃₈S₅. Its structure consists of a five-sulfur (-S₅-) chain bonded to two tert-nonyl groups (C₉H₁₉). The tert-nonyl substituents impart steric hindrance, influencing reactivity and stability. Key structural features include:
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Molar Mass: Approximately 434.8 g/mol.
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Sulfur Content: ~36.8% by mass, critical for its role in vulcanization and lubrication.
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Isomerism: Commercial preparations may contain polysulfide chains of varying lengths (e.g., S₃–S₈), though the pentasulfide form (S₅) dominates .
Table 1: Comparative Properties of Alkyl Polysulfides
*Estimated based on analog data .
Synthesis and Industrial Production
Synthetic Routes
Di-tert-nonyl pentasulphide is synthesized via thiol-sulfur reactions, where tert-nonyl mercaptan (C₉H₁₉SH) reacts with elemental sulfur under controlled conditions:
Key Reaction Parameters:
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Temperature: 80–120°C to optimize sulfur incorporation.
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Catalysts: Amines or metal oxides to accelerate sulfur chain elongation.
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Solvents: Hydrocarbon media (e.g., toluene) to enhance reactant miscibility .
Industrial Scalability
Large-scale production employs continuous-flow reactors with in-line purification systems. Post-synthesis, distillation removes unreacted mercaptans and shorter polysulfides, yielding >95% purity. Challenges include controlling exothermic reactions and minimizing hazardous byproducts like hydrogen sulfide .
Physicochemical Properties and Stability
Solubility and Reactivity
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Lipophilicity: High log KOW (estimated >8) limits aqueous solubility, favoring use in non-polar matrices.
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Oxidative Stability: Resists atmospheric oxidation due to steric shielding of sulfur bonds, enhancing shelf life in industrial formulations .
Research Gaps and Future Directions
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Toxicokinetics: Absence of absorption, distribution, metabolism, and excretion (ADME) data for di-tert-nonyl pentasulphide.
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Ecotoxicology: Impacts on aquatic ecosystems remain unstudied despite lipophilic persistence.
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Advanced Applications: Potential in energy storage (e.g., lithium-sulfur batteries) warrants exploration.
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